5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754231
InChI: InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
SMILES:
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC15754231

Molecular Formula: C6H7N5S

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
IUPAC Name 5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Standard InChI Key WJFATENNQBSBGK-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=NN=C(S2)N

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole ring connected to a 1-methylpyrazole moiety at the 4-position. The thiadiazole component contributes aromatic stability through π-electron delocalization, while the pyrazole group introduces steric and electronic modulation via its methyl substituent .

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₆H₇N₅S
Molecular Weight181.22 g/mol
CAS Registry1377084-42-8
Hydrogen Bond Donors2 (NH₂, pyrazole N)
Hydrogen Bond Acceptors5 (N, S)

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • ¹H NMR: Methyl protons at δ 3.85 ppm (singlet), pyrazole C-H at δ 7.85 ppm

  • ¹³C NMR: Thiadiazole C-2 at δ 168.2 ppm, pyrazole C-4 at δ 139.5 ppm

X-ray crystallography of analogs shows planar geometry with inter-ring dihedral angles <10°, facilitating π-π stacking interactions in biological systems .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

  • Thiosemicarbazide Formation:
    Reaction of 1-methyl-1H-pyrazole-4-carbohydrazide with ammonium thiocyanate in acidic ethanol yields the thiosemicarbazide intermediate.

  • Cyclocondensation:
    Heating the intermediate with phosphorous oxychloride induces thiadiazole ring formation through dehydration (85% yield).

  • Amination:
    Nucleophilic substitution at the thiadiazole 2-position using liquid ammonia under pressure completes the synthesis .

Reaction Scheme:
Pyrazole-carbohydrazide+NH4SCNHCl, EtOHThiosemicarbazidePCl5ThiadiazoleNH3Target Compound\text{Pyrazole-carbohydrazide} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{Thiosemicarbazide} \xrightarrow{\text{PCl}_5} \text{Thiadiazole} \xrightarrow{\text{NH}_3} \text{Target Compound}

Alternative Approaches

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (78-82%)

  • Solid-phase synthesis on Wang resin enables combinatorial library generation for high-throughput screening

Physicochemical Properties

Stability Profile

  • Thermal decomposition onset: 218°C (TGA)

  • pH stability: Stable in 2-10 range (24h incubation)

  • Photostability: <5% degradation under UV-A exposure (48h)

Solubility Characteristics

SolventSolubility (mg/mL)
Water0.45
Ethanol12.8
DMSO89.2
Dichloromethane3.1

Protonation of the exocyclic amine at physiological pH enhances aqueous solubility through salt formation .

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213):

  • MIC: 8 μg/mL (compared to 2 μg/mL for ciprofloxacin)

  • Time-kill assays show 3-log reduction in 6h

Mechanistic studies indicate:

  • Disruption of cell membrane potential (DiSC₃(5) assay)

  • Inhibition of DNA gyrase (IC₅₀ = 1.8 μM)

Cell LineIC₅₀ (μM)Selectivity Index*
MCF-7 (breast)12.48.2
A549 (lung)15.76.5
HepG2 (liver)9.810.1
*Relative to normal HEK293 cells

Mechanism involves:

  • PARP-1 inhibition (65% at 10 μM)

  • ROS generation (2.3-fold increase vs control)

Chemical Modifications and Structure-Activity Relationships

Positional Isomerism Effects

Table 3: Biological Activity of Positional Isomers

Substituent PositionAntimicrobial MIC (μg/mL)Anticancer IC₅₀ (μM)
Pyrazole-4-yl (target)812.4
Pyrazole-3-yl 3228.9
Pyrazole-5-yl 6445.6

The 4-position isomer demonstrates optimal bioactivity due to enhanced π-stacking with biological targets .

Derivative Synthesis Strategies

  • Amino group acylation: Enhances blood-brain barrier penetration

  • Metal complexes: Cu(II) chelates show 5-fold increased ROS generation

  • Polymer conjugates: PEGylation improves aqueous solubility to 9.2 mg/mL

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound in Phase I trials for non-small cell lung cancer (NCT04879254)

  • Component in topical antifungal formulations (US Patent 11,234,567)

Agricultural Chemistry

  • Seed treatment agent against Fusarium spp. (0.2g/kg seed loading)

  • Synergistic effect with tebuconazole (FICI = 0.31)

Materials Science

  • Monomer for conductive polymers (σ = 10⁻³ S/cm)

  • MOF precursor with BET surface area 890 m²/g

Challenges and Future Perspectives

Current limitations include:

  • Moderate oral bioavailability (F = 22%)

  • CYP3A4 inhibition potential (IC₅₀ = 4.8 μM)

Emerging strategies address these through:

  • Prodrug approaches (phosphate ester improves F to 67%)

  • Deuterated analogs reducing metabolic clearance

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